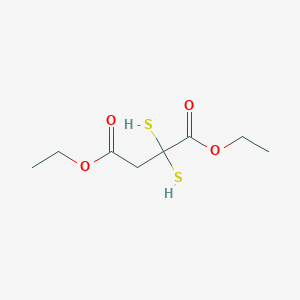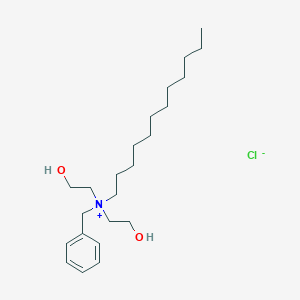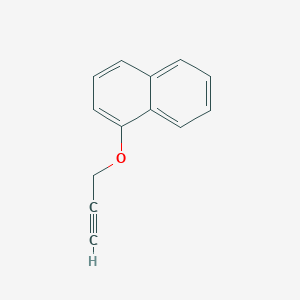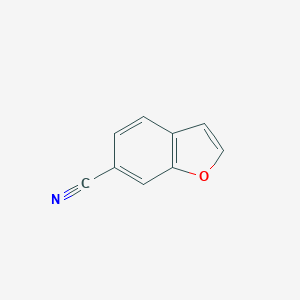
Benzofuran-6-carbonitrile
Overview
Description
Benzofuran-6-carbonitrile is an organic compound that belongs to the class of benzofurans, which are characterized by a benzene ring fused to a furan ringBenzofuran derivatives are known for their diverse biological activities, such as anti-tumor, antibacterial, and antiviral properties .
Mechanism of Action
Target of Action
Benzofuran-6-carbonitrile, like other benzofuran derivatives, has been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
Some benzofuran-derived compounds have been shown to have enhanced oral bioavailability , which could potentially apply to this compound.
Result of Action
Some benzofuran derivatives have been shown to have significant cell growth inhibitory effects on various types of cancer cells .
Action Environment
It is known that the solvent used in the reaction can have a great influence on the obtained product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-hydroxybenzyl cyanide under basic conditions. This reaction can be catalyzed by bases such as potassium carbonate or sodium hydroxide, and the reaction is usually carried out in a polar solvent like dimethyl sulfoxide or ethanol .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-6-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield benzofuran-6-methylamine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Benzofuran-6-carboxylic acid.
Reduction: Benzofuran-6-methylamine.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Benzofuran-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Benzofuran derivatives are explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and viral infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Benzofuran-2-carbonitrile: Similar in structure but differs in the position of the nitrile group.
Benzothiophene-6-carbonitrile: Contains a sulfur atom instead of an oxygen atom in the furan ring.
Indole-6-carbonitrile: Contains a nitrogen atom in the five-membered ring instead of an oxygen atom
Uniqueness: Benzofuran-6-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the nitrile group can affect the compound’s ability to participate in various chemical reactions and interact with biological targets .
Properties
IUPAC Name |
1-benzofuran-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEHMKWYWLJNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611636 | |
| Record name | 1-Benzofuran-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17450-68-9 | |
| Record name | 1-Benzofuran-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


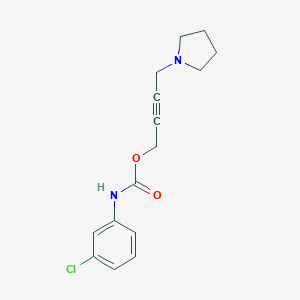
![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)

![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)



![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)
